Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Synthetic Methodology Process Chemistry Piperidine Synthesis

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (1000931-04-3) is a strategic building block for CNS & opioid receptor drug discovery. Unlike N-Boc-4-phenylpiperidine, this intermediate provides the crucial 3-hydroxy handle for stereoselective transformations, while the orthogonal Boc group enables selective N-deprotection under mild acidic conditions. Essential for constructing JDTic-class KOR antagonists & fentanyl analogs. Enhanced aqueous solubility (0.44 g/L) vs. non-hydroxylated analogs simplifies assay preparation and improves in vitro ADME data quality. Choose this protected precursor for reliable, scalable access to the 3-hydroxy-4-phenylpiperidine pharmacophore.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 1000931-04-3
Cat. No. B153268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
CAS1000931-04-3
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
InChIKeyHWNKSGVMOCONJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 1000931-04-3) | Key Phenylpiperidine Intermediate for CNS and Opioid Research


Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 1000931-04-3), commonly referred to as 1-Boc-3-hydroxy-4-phenylpiperidine, is a heterocyclic building block belonging to the phenylpiperidine class [1]. Characterized by a tert-butyloxycarbonyl (Boc) protected piperidine ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 4-position, it possesses a molecular weight of 277.36 g/mol . This compound is predominantly utilized as a protected intermediate in the synthesis of more complex pharmaceutical agents targeting the central nervous system (CNS) and opioid receptors . Its specific substitution pattern offers distinct physicochemical properties, including calculated aqueous solubility (0.44 g/L at 25°C), which differentiate it from less polar, unsubstituted phenylpiperidine analogs .

Why 1-Boc-3-Hydroxy-4-phenylpiperidine (CAS 1000931-04-3) Cannot Be Substituted with Generic Piperidine Analogs


The scientific value of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is not derived from its isolated activity but from its strategic utility as a protected, functionalized precursor. Generic substitution with a simpler piperidine analog (e.g., N-Boc-4-phenylpiperidine) fails to provide the crucial 3-hydroxy handle required for downstream stereoselective transformations [1]. Conversely, using an unprotected 3-hydroxy-4-phenylpiperidine core directly would be incompatible with many synthetic sequences due to the nucleophilic nature of the secondary amine, which can interfere with coupling reactions, alkylations, or organometallic steps . The tert-butyl carbamate (Boc) group is orthogonally stable under basic and nucleophilic conditions, enabling selective deprotection under mild acidic conditions at a later stage [2]. This orthogonal protection strategy is essential for constructing complex molecular architectures found in fentanyl analogs and κ-opioid receptor (KOR) antagonists like JDTic derivatives [3]. The quantitative evidence below establishes why this specific intermediate provides measurable advantages over its closest structural comparators.

Quantitative Evidence for tert-Butyl 3-Hydroxy-4-phenylpiperidine-1-carboxylate (1000931-04-3) vs. Comparators


Synthetic Yield Advantage: Epoxide Ring-Opening Route

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 1000931-04-3) via copper(I)-catalyzed epoxide ring-opening of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with phenylmagnesium chloride demonstrates a high, quantifiable yield. This specific reaction offers a more direct and efficient route compared to constructing the piperidine ring from acyclic precursors [1]. The reported yield for this transformation is 94% .

Synthetic Methodology Process Chemistry Piperidine Synthesis

Aqueous Solubility Differentiation from Less Polar Phenylpiperidines

The presence of the 3-hydroxy group in tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate contributes to a measurable increase in aqueous solubility compared to structurally analogous but non-hydroxylated phenylpiperidines. This property is crucial for in vitro assay development and early-stage formulation studies [1]. The calculated solubility of the target compound is 0.44 g/L (25 °C) .

Physicochemical Properties Drug Formulation ADME

Strategic Advantage of Orthogonal N-Boc Protection in Multi-Step Synthesis

The N-Boc protecting group on tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate provides an orthogonal, quantifiable advantage in synthetic sequences compared to compounds with acid-labile protecting groups or unprotected amines. The Boc group is stable to a wide range of nucleophiles and bases but can be selectively cleaved with >99% efficiency using mild acids like trifluoroacetic acid (TFA) in dichloromethane [1].

Protecting Group Strategy Medicinal Chemistry Organic Synthesis

Positional Selectivity: 3-Hydroxy vs. 4-Hydroxy Regioisomers

The specific 3-hydroxy-4-phenyl substitution pattern on the piperidine ring is a critical structural feature that distinguishes it from its 4-hydroxy-4-phenyl regioisomer. SAR studies on 4-phenylpiperidine opioid ligands indicate that the position of the hydroxyl group significantly alters receptor binding affinity and functional activity [1]. While the target compound is an intermediate, its final elaborated forms, which retain the 3-hydroxy-4-phenyl motif, have been essential for developing selective κ-opioid receptor (KOR) antagonists [2].

Regioselectivity Structure-Activity Relationship (SAR) Opioid Pharmacology

Optimized Application Scenarios for Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (1000931-04-3)


Synthesis of Selective Kappa-Opioid Receptor (KOR) Antagonists

This compound serves as a direct precursor for synthesizing potent and selective KOR antagonists like JDTic and its analogs (e.g., BU09059) [1]. The 3-hydroxy-4-phenyl motif is a key pharmacophoric element that, when further elaborated, imparts high affinity and selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. The orthogonal N-Boc protection allows for selective alkylation of the piperidine nitrogen without affecting the hydroxyl group, a necessary step in constructing these complex ligands [2].

Fentanyl Analog Synthesis and Opioid SAR Studies

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a recognized precursor in the synthesis of fentanyl and related N-alkyl-4-phenylpiperidine analgesics . The Boc-protected intermediate enables the introduction of the N-alkyl group (e.g., phenethyl) after deprotection, a crucial step for achieving potent mu-opioid receptor (MOR) agonism. The 3-hydroxy group can be further modified or retained to probe SAR at the piperidine ring, offering a synthetic entry point not available from the unsubstituted 4-phenylpiperidine core.

Development of M5 Muscarinic Acetylcholine Receptor Antagonists

The 4-phenylpiperidine scaffold, of which this compound is a derivative, is a privileged structure for targeting muscarinic acetylcholine receptors (mAChRs) [3]. SAR studies on 1-methyl-4-phenylpiperidine analogs have identified structural features that confer affinity and selectivity for the M5 receptor subtype, a potential target for treating drug addiction [3]. This protected intermediate provides a versatile platform for generating libraries of N-substituted and 3-O-substituted analogs to probe M5 mAChR pharmacology.

Physicochemical Property Optimization in Early Drug Discovery

The quantifiable solubility advantage of this compound (0.44 g/L) over non-hydroxylated phenylpiperidines makes it a superior building block for early-stage medicinal chemistry . Its improved aqueous solubility simplifies the preparation of assay-ready solutions, reduces the need for high concentrations of organic co-solvents like DMSO, and can improve the reliability of in vitro ADME assays, thereby generating higher quality data to guide lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.